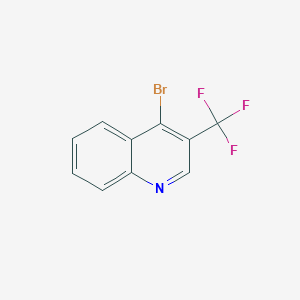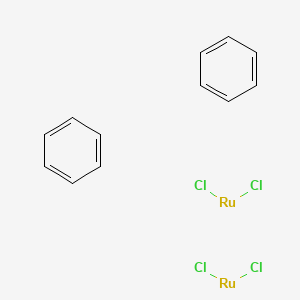
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a dihydropyrimidine core with tert-butyl ester groups and a hydroxyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.
Substitution: The tert-butyl ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the tert-butyl ester groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the dihydropyrimidine ring can produce a tetrahydropyrimidine derivative.
科学研究应用
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anti-cancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- DI-Tert-butyl 5-hydroxy-2,4-dihydropyrimidine-1,3-dicarboxylate
- DI-Tert-butyl 5-hydroxy-6-methyl-2,4-dihydropyrimidine-1,3-dicarboxylate
- DI-Tert-butyl 5-hydroxy-2-thioxo-4,6-dihydropyrimidine-1,3-dicarboxylate
Uniqueness
DI-Tert-butyl 5-hydroxydihydropyrimidine-1,3(2H,4H)-dicarboxylate is unique due to its specific substitution pattern and the presence of the hydroxyl group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to similar compounds. For example, the hydroxyl group can participate in hydrogen bonding, which can affect the compound’s interaction with biological targets and its solubility in different solvents.
属性
IUPAC Name |
ditert-butyl 5-hydroxy-1,3-diazinane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-13(2,3)20-11(18)15-7-10(17)8-16(9-15)12(19)21-14(4,5)6/h10,17H,7-9H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMWHTXGFGFRLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN(C1)C(=O)OC(C)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
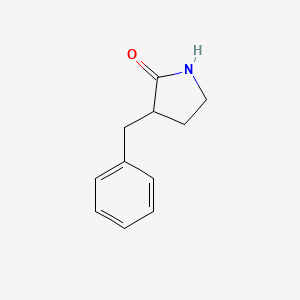

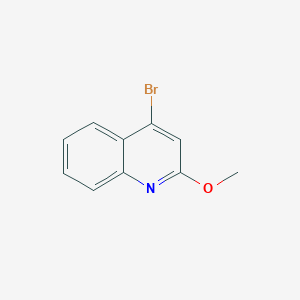

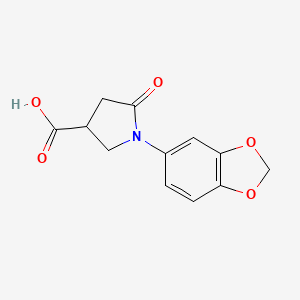
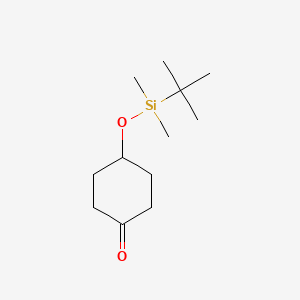
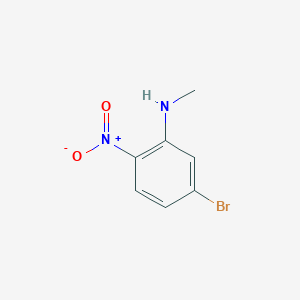
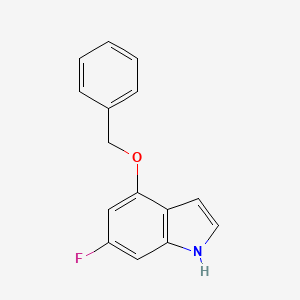
![2-[(2-bromophenyl)methyl]propanedioic Acid](/img/structure/B1278515.png)
